3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one
Description
3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that features an iodoaniline group and a methylfuran moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
3-(4-iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-10-2-7-14(18-10)13(17)8-9-16-12-5-3-11(15)4-6-12/h2-7,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUJGMKIYAXDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one typically involves the following steps:
Formation of the Iodoaniline Intermediate: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Coupling with Methylfuran: The iodoaniline intermediate is then coupled with a methylfuran derivative through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Final Assembly: The final step involves the formation of the propanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the iodo group, converting it to an aniline derivative.
Substitution: The iodo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline and furan derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Compounds with similar structures have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The iodoaniline group could facilitate binding to specific sites, while the furan ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromoanilino)-1-(5-methylfuran-2-yl)propan-1-one
- 3-(4-Chloroanilino)-1-(5-methylfuran-2-yl)propan-1-one
- 3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one
Uniqueness
The presence of the iodo group in 3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one may confer unique reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electron density of iodine can influence the compound’s interaction with biological targets and its overall chemical behavior.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
